1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]
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Overview
Description
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings
Preparation Methods
The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone rings can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-thione]: Similar structure but with a thione group instead of a carbonyl group.
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-amine]: Similar structure but with an amine group instead of a carbonyl group. The uniqueness of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
84697-12-1 |
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Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2 |
InChI Key |
OLOQISZYVGCIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO |
Origin of Product |
United States |
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